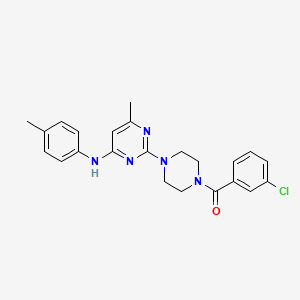![molecular formula C19H21N3O3S2 B3414905 2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide CAS No. 946384-32-3](/img/structure/B3414905.png)
2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide
Vue d'ensemble
Description
The compound “2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular formula of the compound is C23H20ClN3O4S2 . The structure is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it .Physical And Chemical Properties Analysis
The molecular formula of the compound is C23H20ClN3O4S2, and its average mass is 502.006 Da . Detailed physical and chemical properties are not provided in the available resources.Mécanisme D'action
The mechanism of action of 2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide involves the induction of apoptosis, which is a programmed cell death process. This compound has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. Studies have demonstrated its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. This compound has also been shown to have antidiabetic activity, as it improves glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for further development as an anticancer drug. However, one of the limitations of using this compound is its potential toxicity, as it may exhibit cytotoxic activity against normal cells as well.
Orientations Futures
There are several potential future directions for research on 2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide. One area of interest is its use in combination with other anticancer agents to enhance its efficacy. Another potential direction is the study of its mechanism of action in more detail, in order to better understand its cellular targets and pathways. Additionally, further research could be conducted to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Applications De Recherche Scientifique
2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-propylacetamide has been studied for its potential applications in various scientific research fields. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-12-20-18(23)14-26-19-21-27(24,25)17-11-7-6-10-16(17)22(19)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZABGSBSSXYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B3414825.png)
![2-(4-chlorophenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3414831.png)


![N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414845.png)




![2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3414885.png)
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3414886.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B3414899.png)
![3-(2,4-dichlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3414919.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}ethan-1-one](/img/structure/B3414926.png)